6-(Dimethoxymethyl)-5-[(naphthalen-1-yl)methyl]-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
Description
6-(Dimethoxymethyl)-5-[(naphthalen-1-yl)methyl]-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one is a pyrimidinone derivative characterized by a sulfur-substituted (thioxo) group at position 2, a dimethoxymethyl moiety at position 6, and a naphthalen-1-ylmethyl substituent at position 3. This compound belongs to the dihydropyrimidinone (DHPM) family, a class of heterocycles known for diverse biological activities, including antitumor, antimicrobial, and enzyme-inhibitory properties.
Properties
CAS No. |
21326-12-5 |
|---|---|
Molecular Formula |
C18H18N2O3S |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
6-(dimethoxymethyl)-5-(naphthalen-1-ylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C18H18N2O3S/c1-22-17(23-2)15-14(16(21)20-18(24)19-15)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9,17H,10H2,1-2H3,(H2,19,20,21,24) |
InChI Key |
QNXUFVZFSQYXRK-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=C(C(=O)NC(=S)N1)CC2=CC=CC3=CC=CC=C32)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(dimethoxymethyl)-5-(naphthalen-1-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method involves the condensation of naphthalen-1-ylmethylamine with a suitable aldehyde, followed by cyclization and thiolation reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
6-(dimethoxymethyl)-5-(naphthalen-1-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the naphthalene moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Solvents such as dichloromethane, ethanol, and acetonitrile are frequently used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.
Scientific Research Applications
6-(dimethoxymethyl)-5-(naphthalen-1-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-cancer or anti-inflammatory agent, although further research is needed to confirm these effects.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 6-(dimethoxymethyl)-5-(naphthalen-1-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets. The naphthalene moiety allows the compound to intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the thioxo group can form covalent bonds with nucleophilic sites in proteins, affecting their function and activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural Comparison of Pyrimidinone Derivatives
Key Structural Insights :
- Naphthalenyl vs.
- Dimethoxymethyl vs. Hydroxyl/Acyl: The dimethoxymethyl group (target compound) offers better solubility in polar solvents than hydroxyl (Cambinol) or acyl () groups, balancing lipophilicity and bioavailability.
Table 3: Physicochemical and Bioactivity Data
Property Analysis :
- The target compound’s higher LogP (3.2) compared to Cambinol (2.8) reflects increased lipophilicity from the naphthalene ring, which may improve blood-brain barrier penetration but reduce aqueous solubility.
Biological Activity
6-(Dimethoxymethyl)-5-[(naphthalen-1-yl)methyl]-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one is a compound of interest due to its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.
The compound has the molecular formula and a molecular weight of approximately 342.41 g/mol. Its structure features a dihydropyrimidine core with a sulfanylidene group and dimethoxymethyl and naphthyl substituents.
Research indicates that this compound may exert its biological effects through multiple mechanisms, including:
- Inhibition of Enzymatic Activity : The compound has shown promise as an inhibitor of various enzymes relevant to metabolic pathways, particularly those involved in carbohydrate metabolism.
- Induction of Apoptosis : Studies suggest that it may induce apoptosis in cancer cell lines, such as HepG2 cells, by disrupting mitochondrial membrane potential and affecting cell cycle progression .
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits significant antitumor activity. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 | 12.5 | Induces apoptosis via S phase arrest |
| MCF7 | 15.0 | Alters mitochondrial function |
These findings indicate that the compound could serve as a lead for developing novel anticancer therapies.
Antidiabetic Activity
The compound has also been evaluated for its antidiabetic properties. In vitro assays against key targets such as α-glucosidase and α-amylase yielded promising results:
| Enzyme Target | IC50 (µM) | % Inhibition at 500 µM |
|---|---|---|
| α-glucosidase | 4.58 | 88.35 |
| α-amylase | 6.28 | 83.13 |
These results suggest that the compound may be effective in managing blood glucose levels by inhibiting carbohydrate-digesting enzymes.
Case Studies
A notable study investigated the effects of this compound on diabetic rats. The results indicated that administration led to significant reductions in blood glucose levels compared to control groups, supporting its potential use in diabetes management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
